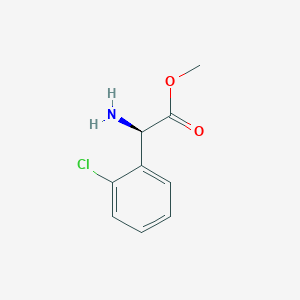

(R)-(-)-2-Chlorophenylglycine methyl ester

Übersicht

Beschreibung

®-(-)-2-Chlorophenylglycine methyl ester is a chiral compound with significant importance in organic chemistry. It is an ester derivative of 2-chlorophenylglycine, where the carboxylic acid group is esterified with methanol. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-2-Chlorophenylglycine methyl ester typically involves the esterification of ®-(-)-2-Chlorophenylglycine with methanol. One common method is the reaction of ®-(-)-2-Chlorophenylglycine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of ®-(-)-2-Chlorophenylglycine methyl ester often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product is typically achieved through crystallization or distillation techniques.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom on the phenyl ring undergoes regioselective substitution under controlled conditions.

Key Example:

Reaction with 2-thienylethyl para-toluenesulfonate in acetonitrile with potassium bicarbonate yields methyl α-(2-thienylethylamino)-(2-chlorophenyl)acetate hydrochloride , a precursor to clopidogrel .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 2-Thienylethyl tosylate | 78–80°C, 40 h, KHCO₃, MeCN | Clopidogrel intermediate | ~94%* |

*Calculated from 50 kg starting material yielding 47 kg product .

Hydrolysis Reactions

The methyl ester group is hydrolyzed under acidic or enzymatic conditions to form (R)-2-Chlorophenylglycine.

Acid-Catalyzed Hydrolysis:

Treatment with H₂SO₄ in methanol at reflux cleaves the ester to the free carboxylic acid .

| Reagent | Conditions | Product | Conversion |

|---|---|---|---|

| H₂SO₄ | Reflux, 4 h, MeOH | (R)-2-Chlorophenylglycine | 100% |

Enzymatic Hydrolysis:

Penicillin G acylase selectively hydrolyzes racemic mixtures, retaining the (R)-enantiomer with >95% enantiomeric excess .

Resolution and Racemization

Industrial processes employ enzymatic or chemical resolution to isolate the (R)-enantiomer from racemic mixtures.

Chemo-Enzymatic Process :

-

Acylation : Racemic 2-Chlorophenylglycine reacts with phenylacetyl chloride to form N-phenylacetyl derivatives.

-

Enzymatic Hydrolysis : Immobilized penicillin acylase selectively hydrolyzes the (S)-enantiomer, leaving (R)-N-phenylacetyl-2-chlorophenylglycine.

-

Esterification : The resolved (R)-enantiomer is converted to the methyl ester using thionyl chloride in methanol .

Stability and Reaction Optimization

Critical parameters influencing reaction outcomes:

Comparative Reactivity of Enantiomers

The (R)-enantiomer exhibits distinct kinetic resolution rates compared to the (S)-form in enzymatic systems :

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Hydrolysis rate (PGA) | 0.12 mmol/(h·g enzyme) | 0.85 mmol/(h·g enzyme) |

| Melting Point | 168–170°C | 162–164°C |

Wissenschaftliche Forschungsanwendungen

Synthetic Routes

The synthesis of (R)-(-)-2-Chlorophenylglycine methyl ester typically involves:

- Esterification Reaction : The reaction of (R)-(-)-2-Chlorophenylglycine with methanol in the presence of a catalyst such as trimethylchlorosilane at room temperature. This method is advantageous for its mild conditions and high yields.

- Industrial Production : Large-scale production often utilizes continuous flow reactors to enhance efficiency. Purification techniques include crystallization or distillation .

Organic Chemistry

- Chiral Intermediate : It serves as a crucial intermediate in synthesizing various chiral compounds, including pharmaceuticals such as Clopidogrel, a widely used antiplatelet agent .

- Synthesis of Isoquinoline Derivatives : The compound has been utilized in Ru-catalyzed C-H functionalization reactions to produce isoquinoline derivatives, demonstrating its versatility in organic synthesis .

Medicinal Chemistry

- Therapeutic Potential : Research indicates that this compound may have therapeutic properties due to its ability to inhibit cell growth and proliferation through fatty acid biosynthesis disruption .

- Drug Development : It is investigated as a building block for developing new drugs, particularly in the context of cardiovascular diseases where Clopidogrel plays a significant role .

Biochemical Studies

- Enzyme Mechanism Studies : The compound is employed as a substrate in biochemical assays to study enzyme mechanisms, particularly those involving Acetyl CoA carboxylase .

- Biocatalysis : Innovative biocatalytic methods using immobilized enzymes have been developed to synthesize (S)-2-chlorophenyl glycine methyl ester from racemic mixtures, showcasing its application in green chemistry .

Case Studies

Research demonstrated that this compound could be successfully employed in Ru-catalyzed reactions to synthesize isoindoline derivatives with moderate to high diastereomeric excess .

| Reaction Type | Product | Diastereomeric Excess (%) |

|---|---|---|

| C-H/N-H Coupling | Isoindoline-1-carboxylates | Up to 80% |

Wirkmechanismus

The mechanism of action of ®-(-)-2-Chlorophenylglycine methyl ester largely depends on its application. In biochemical assays, it may act as a substrate for specific enzymes, undergoing enzymatic transformations that can be studied to understand enzyme kinetics and mechanisms . In drug development, its chiral nature can influence the interaction with biological targets, such as receptors or enzymes, leading to specific pharmacological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(S)-(+)-2-Chlorophenylglycine methyl ester: The enantiomer of ®-(-)-2-Chlorophenylglycine methyl ester, which may exhibit different biological activities due to its chiral nature.

2-Chlorophenylglycine ethyl ester: An ester derivative with an ethyl group instead of a methyl group, which may have different physical and chemical properties.

2-Chlorophenylalanine methyl ester: A structurally similar compound with an additional methylene group in the side chain.

Uniqueness

®-(-)-2-Chlorophenylglycine methyl ester

Biologische Aktivität

(R)-(-)-2-Chlorophenylglycine methyl ester, also known as (R)-2-chlorophenylglycine methyl ester, is an important chiral compound with significant biological activity. It serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antithrombotic agents like clopidogrel. This article delves into its biological activity, synthesis methods, and relevant studies that highlight its therapeutic potential.

- IUPAC Name : (R)-2-chlorophenylglycine methyl ester

- Molecular Formula : C9H10ClNO2

- Molecular Weight : 201.64 g/mol

- Structure : Contains a chlorophenyl group attached to a glycine backbone, which is esterified with methanol.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Chemo-Enzymatic Synthesis : Using immobilized penicillin acylase as a biocatalyst to convert racemic 2-chlorophenylglycine methyl ester into its enantiomers. This method is noted for its high enantioselectivity and environmental friendliness .

- Chemical Synthesis : Traditional chemical methods involve the acylation of glycine derivatives followed by chlorination and esterification processes .

Antithrombotic Properties

This compound is primarily recognized for its role in the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel functions by inhibiting platelet aggregation, which is crucial in preventing thrombotic events such as heart attacks and strokes. The biological activity of this compound is closely related to its ability to serve as a chiral building block for this drug.

The mechanism by which clopidogrel exerts its antithrombotic effects involves irreversible binding to the P2Y12 receptor on platelets, leading to a reduction in ADP-mediated activation and aggregation. The efficacy of clopidogrel is significantly influenced by the chirality of its precursors, including this compound .

Case Studies and Research Findings

- Inhibition Studies : Research has demonstrated that derivatives of chlorophenylglycine can inhibit amino acid transporters, which may have implications for cancer therapy. For instance, L-4-chlorophenylglycine was shown to effectively lower L-serine uptake in astrocytes, indicating potential applications in targeting metabolic pathways in tumors .

- Clinical Relevance : The use of this compound in the synthesis of clopidogrel has been pivotal in clinical settings due to its safety profile and efficacy in managing cardiovascular diseases. The compound's high optical purity (>95% enantiomeric excess) ensures that the therapeutic effects are maximized while minimizing side effects associated with racemic mixtures .

- Toxicological Studies : Comparative studies on the toxicity profiles of compounds derived from chlorophenylglycine indicate that they exhibit lower toxicity compared to other antiplatelet agents when evaluated in vitro and in vivo models . This highlights the importance of chirality in drug design and development.

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

methyl (2R)-2-amino-2-(2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWOZNRDJNWTPS-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](C1=CC=CC=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201265152 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141109-16-2 | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201265152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (αR)-α-amino-2-chlorobenzeneacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ3WA9YX3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.